molecular formula C19H18N2O2S B2695312 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1903268-41-6

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2695312
CAS RN: 1903268-41-6
M. Wt: 338.43
InChI Key: GYGUNPUCVZNCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, also known as QPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. QPT is a synthetic compound that is derived from quinoline and pyrrolidine, and it has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

The research on 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has uncovered its potential as an anticancer agent. Specifically, a derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrated significant antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, with probable cell death occurring via apoptosis (L. D. Via et al., 2008).

Catalytic Behavior in Polymerization

Another area of application is in the field of material science, where derivatives of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, such as 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, have been synthesized for use in preparing ligands that coordinate with iron(II) and cobalt(II) dichloride. These complexes exhibit catalytic activity towards ethylene, demonstrating potential in the synthesis of polymers (Wen‐Hua Sun et al., 2007).

Role in Heterocyclic Synthesis

The compound also plays a crucial role in heterocyclic chemistry, serving as an intermediate in the synthesis of a wide range of heterocyclic compounds with potential biological and medicinal applications. This includes the synthesis of thiophene, oxazole, triazole, pyrimidine, quinolone, and coumarin derivatives, showcasing the versatility of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone in drug discovery and development (M. Salem et al., 2021).

Spectroscopic Properties for Sensing Applications

Furthermore, studies on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones derivatives have revealed interesting insights into their spectroscopic properties. This research has implications for the development of new materials with specific optical characteristics, potentially useful in sensing applications (I. A. Z. Al-Ansari, 2016).

properties

IUPAC Name

1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18(12-16-6-3-11-24-16)21-10-8-15(13-21)23-17-7-1-4-14-5-2-9-20-19(14)17/h1-7,9,11,15H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGUNPUCVZNCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

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